molecular formula C12H10ClNO2 B10840908 2-(2-Aminophenoxy)-5-chlorophenol CAS No. 832734-14-2

2-(2-Aminophenoxy)-5-chlorophenol

Cat. No.: B10840908
CAS No.: 832734-14-2
M. Wt: 235.66 g/mol
InChI Key: HJXYQHRZHJFAGC-UHFFFAOYSA-N
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Description

2-(4-chloro-2-hydroxyphenoxy)benzenaminium is an organic compound with the molecular formula C12H10ClNO2 This compound is characterized by the presence of a benzene ring substituted with a chloro group, a hydroxy group, and an aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-hydroxyphenoxy)benzenaminium typically involves multiple steps. One common method includes the displacement of a halogenated benzene derivative with a phenol under high temperature and inert atmosphere conditions . For instance, the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at 130°C for 24 hours can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are facilitated by catalysts and require precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-hydroxyphenoxy)benzenaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic aromatic substitution can produce phenols or amines .

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-hydroxyphenoxy)benzenaminium involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis . This inhibition can disrupt essential metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Properties

CAS No.

832734-14-2

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-(2-aminophenoxy)-5-chlorophenol

InChI

InChI=1S/C12H10ClNO2/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,15H,14H2

InChI Key

HJXYQHRZHJFAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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